molecular formula C5H2Cl3N B096486 2,4,6-Trichloropyridine CAS No. 16063-69-7

2,4,6-Trichloropyridine

Cat. No. B096486
CAS RN: 16063-69-7
M. Wt: 182.43 g/mol
InChI Key: FJNNGKMAGDPVIU-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyridine is a chemical compound that is part of the broader family of halogenated pyridines. These compounds are characterized by the presence of chlorine atoms and a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The specific placement of chlorine atoms at the 2, 4, and 6 positions of the pyridine ring defines the compound and influences its reactivity and properties.

Synthesis Analysis

The synthesis of halogenated pyridines, including 2,4,6-trichloropyridine, can be achieved through various methods. One approach involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst for the synthesis of triarylpyridines under solvent-free conditions, which is an efficient one-pot synthesis method . Another method includes the use of 2-amino-4-chloropyridine as a starting material for the preparation of various polychlorinated aminopyridines, which can be modified to achieve the desired substitution pattern .

Molecular Structure Analysis

The molecular structure of 2,4,6-trichloropyridine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2,6-bis(phenylamino)pyridine complexes, has been analyzed, revealing typical configurations and bond distances that are influenced by the presence of metal units and the magnetic anisotropy of quadruple bonds . These structural insights can be extrapolated to understand the potential geometry and electronic distribution in 2,4,6-trichloropyridine.

Chemical Reactions Analysis

The reactivity of halogenated pyridines is diverse. For instance, 2,4,6-triazido-3,5-dichloropyridine, a related compound, demonstrates regioselective cycloaddition reactions, adding molecules to specific azide groups based on their position on the pyridine ring . This suggests that the chlorine substituents in 2,4,6-trichloropyridine could similarly influence its reactivity in cycloaddition or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trichloropyridine are not explicitly detailed in the provided papers. However, studies on similar compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, have used spectroscopic methods like FT-IR and NMR to characterize the molecule and compute molecular structural parameters, vibrational frequencies, and chemical shifts . These methods can be applied to 2,4,6-trichloropyridine to determine its properties. Additionally, the electrochemical behavior of related pyridine derivatives has been studied, indicating that they have high ionization potentials and good affinity, which could be relevant for 2,4,6-trichloropyridine as well .

Scientific Research Applications

  • Synthesis of Triarylpyridines : 2,4,6-Trichloropyridine is used in the synthesis of 2,4,6-triarylpyridines, which have wide-ranging biological and pharmaceutical properties. These properties include anti-convulsant, anesthetic, anti-malarial, and vasodilator characteristics. They are also used as pesticides, fungicides, and herbicides. The triarylpyridine nucleus is structurally related to certain photosensitizers recommended for photodynamic cell-specific cancer therapy (Maleki, 2015).

  • Regiochemical Flexibility in Substitutions : 2,4,6-Trichloropyridine exhibits regiochemical flexibility, allowing selective substitutions at different positions of the pyridine ring. This characteristic is crucial in synthesizing specific chemical structures for targeted applications (Schlosser, Rausis, & Bobbio, 2005).

  • Deprotonation Studies : Deprotonation studies involving 2,4,6-Trichloropyridine have led to the synthesis of new compounds with potential applications in pharmaceutical research. These studies provide insights into selective introduction of functional groups in specific positions of the pyridine ring (Bobbio & Schlosser, 2001).

  • Thermochemistry and Metal Affinity : The study of the gas-phase thermochemistry of chloropyridines, including 2,4,6-Trichloropyridine, helps in understanding their enthalpy of formation and affinity to various metal cations. This knowledge is valuable in materials science and catalysis (Gomes, Amaral, & Silva, 2005).

  • Cycloaddition Reactions : 2,4,6-Trichloropyridine is involved in cycloaddition reactions, important in the synthesis of complex organic compounds. These reactions have implications in the development of new materials and pharmaceuticals (Chapyshev, 1999).

  • Photoreactions and Magnetic Properties : The study of photoreactions and magnetic properties of derivatives of 2,4,6-Trichloropyridine, such as 2,4,6-triazidopyrimidines, provides insights into high-energy materials and the formation of carbon nitrides, which have applications in advanced material science (Chapyshev et al., 2014).

  • Antitumor Properties : Compounds synthesized from 2,4,6-Trichloropyridine, such as 2,4,6-triaryl pyridine derivatives, have been evaluated for their antitumor properties. These compounds exhibit topoisomerase inhibitory activities and cytotoxicities against various human cancer cell lines, highlighting their potential in cancer treatment (Thapa et al., 2012).

Safety And Hazards

2,4,6-Trichloropyridine is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2,4,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNNGKMAGDPVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166951
Record name Pyridine, 2,4,6-trichloro-
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloropyridine

CAS RN

16063-69-7
Record name 2,4,6-Trichloropyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,4,6-trichloro-
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Record name Pyridine, 2,4,6-trichloro-
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Record name 2,4,6-Trichloropyridine
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Synthesis routes and methods

Procedure details

To a mixture composed of 4-amino-2,6-dichloropyridine (5.5 g), cuprous chloride (4.4 g) and concentrated hydrochloric acid (50 ml), sodium nitrite (3.5 g) was added little by little under cooling with ice and sodium chloride. After the resultant mixture was stirred for one hour at the same temperature and for one and a half hour at a room temperature, water was added, and the mixture was extracted with chloroform. After the obtained extract was dried over anhydrous sodium sulfate, solvent was distilled off under reduced pressure to give 2,4,6-trichloropyridine (5.5 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
M Schlosser, T Rausis, C Bobbio - Organic Letters, 2005 - ACS Publications
2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine undergo nucleophilic substitution preferentially if not exclusively at the 4-position. However, after the introduction of a …
Number of citations: 39 pubs.acs.org
M Schlosser, C Bobbio, T Rausis - The Journal of Organic …, 2005 - ACS Publications
2,4-Difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, 2,4,6-trichloropyridine and 2,3,4,6-tetrafluoropyridine react with standard nucleophiles exclusively at the 4-position …
Number of citations: 55 pubs.acs.org
P Hebeisen, A Alker, M Buerkler - Heterocycles: an international journal …, 2012 - cir.nii.ac.jp
ITERATIVE ONE POT REACTIONS OF A CHIRAL SULFAMIDATE WITH 2,4,6-TRICHLOROPYRIDINE : REGIOCONTROLLED SYNTHESIS OF LINEAR AND ANGULAR CHIRAL DIPYRROLIDINO …
Number of citations: 5 cir.nii.ac.jp
M Li, X Dong, T Xing, G Chen - Polymers, 2022 - mdpi.com
Silk, a natural protein fiber, is widely used in the textile industry and biomedical materials for its excellent properties. However, its application in some fields is seriously restricted due to …
Number of citations: 1 www.mdpi.com
A Schmidt, T Mordhorst, T Habeck - Organic Letters, 2002 - ACS Publications
Nucleophilic substitution of 4-(dimethylamino)pyridine on pentachloropyridine yielded pentakis(pyridine-2,3,4,5,6-pentayl)pyridinium, tris-(3,5-dichloropyridine-2,4,6-triyl)pyridinium, or (…
Number of citations: 29 pubs.acs.org
IAM Saraireh, M Altarawneh, MH Almatarneh - … and Theoretical Chemistry, 2018 - Elsevier
Thermochemical and geometrical parameters of all chlorinated compounds of pyridine were calculated with the CBS-QB3 composite method. Standard entropies, standard Gibbs free …
Number of citations: 1 www.sciencedirect.com
HJ Den Hertog, JCM Schogt… - Recueil des Travaux …, 1950 - Wiley Online Library
The chloropyridines Page 1 69 (1950) RECUEIL 673 __ - -- - . THE CHLOROPYRIDINES 1) BY ii47.822.5 H. J. DEN HERTOG, J. C. M. SCHOG,T, J. DE BRUYN …
Number of citations: 51 onlinelibrary.wiley.com
JRB Gomes, LMPF Amaral, MAVR da Silva - Chemical physics letters, 2005 - Elsevier
The gas-phase standard molar enthalpy of formation of the 2,3,5-trichloropyridine compound was derived from the enthalpies of combustion of the crystalline solid measured by rotating-…
Number of citations: 18 www.sciencedirect.com
S Husain, ASR Krishnamurthy, PN Sarma - Journal of Chromatography A, 1984 - Elsevier
Column II was used for GC-MS studies. The temperatures were column 13O” C, injector 250 C and ion Source 200 C. The helium flow-rate was 30 ml/min and the ionizing voltage was …
Number of citations: 5 www.sciencedirect.com
MJS Dewar, EAC Lucken - Journal of the Chemical Society (Resumed …, 1958 - pubs.rsc.org
… We are examining trichloropyrimidine in a spectrometer of a different type, where it should be possible to resolve the individual lines, and we shall also examine 2 : 4 : 6-trichloropyridine…
Number of citations: 36 pubs.rsc.org

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